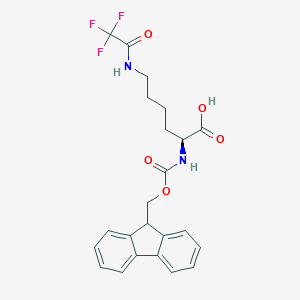

Fmoc-Lys(Tfa)-OH

Overview

Description

Fmoc-Lys(Tfa)-OH is a lysine derivative used in peptide synthesis . It is also known as Nα-Fmoc-Nε-trifluoroacetyl-L-lysine . The trifluoroacetyl group can be selectively removed by aqueous basic hydrolysis .

Synthesis Analysis

Fmoc-Lys(Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner . It is versatile for solid-phase resins that are sensitive to mild and strong acidic conditions when acid-sensitive side chain amino protecting groups such as Trt (chlorotrityl), Mtt (4-methyltrityl), Mmt (4-methoxytrityl) are employed to synthesize the ligand targeted fluorescent tagged bioconjugates .Molecular Structure Analysis

The empirical formula of Fmoc-Lys(Tfa)-OH is C23H23F3N2O5 . Its molecular weight is 464.43 g/mol .Chemical Reactions Analysis

The trifluoroacetyl group of Fmoc-Lys(Tfa)-OH can be selectively removed by aqueous basic hydrolysis . This property allows it to be used for side-specific derivatization, for example, for TFA mediated in situ cyclization, which takes advantage of intermediate aspartamide formation .Physical And Chemical Properties Analysis

Fmoc-Lys(Tfa)-OH appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications

Peptide-Based Hydrogels

Fmoc-Lys(Tfa)-OH: is utilized in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various applications. These hydrogels have been explored for their potential in biological, biomedical, and biotechnological applications , such as drug delivery systems and diagnostic tools for imaging .

Automated Fmoc-Based Synthesis

This compound is also instrumental in automated Fmoc-based synthesis of bioactive peptides. It plays a role in creating peptides that can undergo native chemical ligation (NCL), which is optimal at neutral pH levels. This method is significant for synthesizing peptides with precise structures for biological research .

Solid Phase Peptide Synthesis

Fmoc-Lys(Tfa)-OH: is used in solid-phase peptide synthesis (SPPS), a method employed to produce peptides in larger quantities necessary for various studies, including biological tests, NMR structural research, or interaction studies between peptides and other molecules .

Safety And Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Relevant Papers The relevant papers retrieved discuss the use of Fmoc-Lys(Tfa)-OH in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates and the formation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLMWTPNDXNXSZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583803 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Tfa)-OH | |

CAS RN |

76265-69-5 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

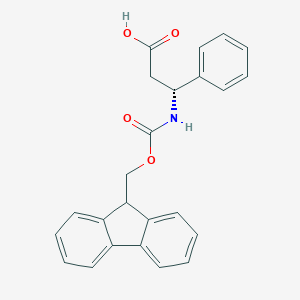

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

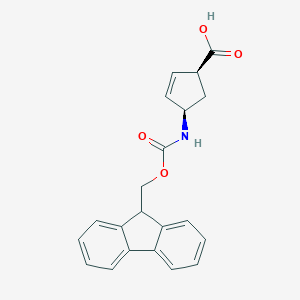

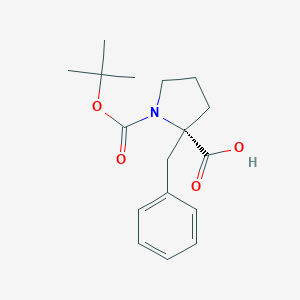

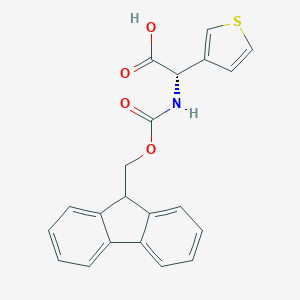

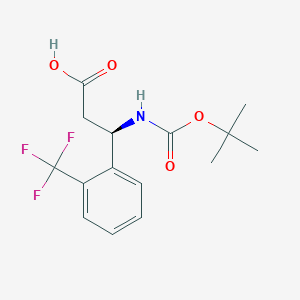

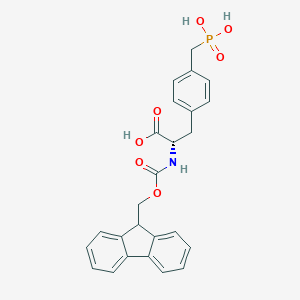

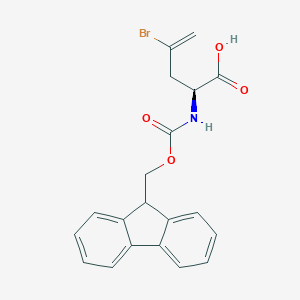

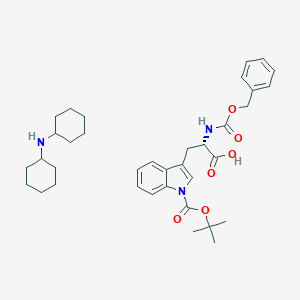

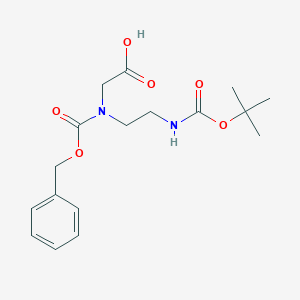

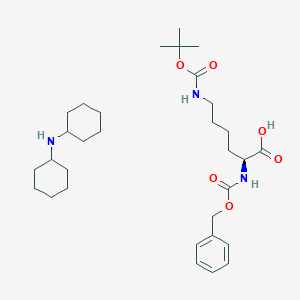

Feasible Synthetic Routes

Q & A

Q1: What is the role of Fmoc-Lys(Tfa)-OH in the described solid-phase peptide synthesis strategy?

A1: Fmoc-Lys(Tfa)-OH plays a crucial role in this novel strategy by enabling the incorporation of both a fluorescent tag and a chelating core within the peptide chain during synthesis []. The lysine residue provides a side chain amine group that is orthogonally protected with a trifluoroacetyl (Tfa) group. This allows for selective deprotection of the lysine side chain after the peptide chain assembly, enabling the attachment of a fluorescent tag. Subsequently, the chelating core can be introduced at the N-terminal of the peptide. This strategy simplifies the synthesis process and eliminates the need for additional steps, leading to higher yields and purity of the final bioconjugates [].

Q2: What are the advantages of using Fmoc-Lys(Tfa)-OH in this specific application compared to other similar reagents?

A2: The key advantage of Fmoc-Lys(Tfa)-OH lies in its compatibility with both mild and strong acidic conditions used in solid-phase peptide synthesis []. This is particularly important when synthesizing ligand-targeted conjugates, as the protecting groups for sensitive functionalities on the targeting ligands may require specific deprotection conditions. The Tfa protecting group on the lysine side chain can be selectively removed under mild basic conditions, leaving other acid-sensitive protecting groups intact. This allows for greater flexibility and control during synthesis, making Fmoc-Lys(Tfa)-OH a valuable tool for creating complex bioconjugates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.